

Tyr-Phe-Phe (YFF) Acetate Salt: Supramolecular Assembly and Signal Modulation

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Compound of Interest

Compound Name: Tyr-Phe-Phe acetate salt

CAS No.: 108322-09-4

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Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Tyr-Phe-Phe (YFF) acetate salt is a bioactive tripeptide that functions at the intersection of pharmacology and supramolecular materials science. Unlike long-chain proteins, YFF acts through two distinct, concentration-dependent modalities:

- **Molecular Ligand:** As a soluble monomer, it serves as a minimal pharmacophore for opioid receptors and an antioxidant scavenger, modulating G-protein coupled receptor (GPCR) and redox signaling pathways.
- **Supramolecular Scaffold:** Above its critical aggregation concentration (CAC), YFF self-assembles into -sheet-rich nanotubes and hydrogels. These structures activate mechanotransduction pathways (Integrin/FAK) and immunomodulatory responses in macrophages.

This guide details the physicochemical basis of these functions, the specific signaling cascades involved, and validated protocols for experimental application.

Part 1: Physicochemical Basis & Self-Assembly

The function of YFF is dictated by its aromatic residues. The acetate salt form (counterion) enhances aqueous solubility compared to the zwitterionic form, facilitating controlled self-assembly.

The Aromatic Zipper Mechanism

The core driver of YFF function is

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stacking interactions between the Phenylalanine (Phe) rings and the Tyrosine (Tyr) ring.

- Tyr (N-terminus): Provides hydrogen bonding capabilities (phenolic -OH) and amphiphilicity.
- Phe-Phe (C-terminus): The "diphenylalanine" motif acts as a structural anchor, driving rapid self-assembly into nanotubes.

State-Dependent Functionality

State	Concentration	Primary Mechanism	Target Pathway
Monomer	< 0.1 mM	Ligand Binding / Redox	GPCR (Mu/Delta), Nrf2 (Antioxidant)
Oligomer/Fibril	> 1.0 mM (CAC)	Surface Interaction	TLR4 (Immunomodulation)
Hydrogel	> 10 mM	Mechanotransduction	Integrin FAK RhoA

Part 2: Signaling Pathways[1]

Pathway A: GPCR Modulation (Opioid Homology)

YFF represents the N-terminal core of Endomorphin-1 (Tyr-Pro-Trp-Phe) and Endomorphin-2 (Tyr-Pro-Phe-Phe). While lacking the Proline spacer required for high-affinity Mu-opioid receptor (MOR) selectivity, YFF retains low-affinity binding potential and acts as a degradation product that can modulate receptor desensitization.

Mechanism:

- Binding: Soluble YFF binds to the orthosteric site of

- or

-opioid receptors.
- G-Protein Activation: Induces conformational change in

.
- Effector Modulation: Inhibits Adenylyl Cyclase (AC), reducing cAMP; opens GIRK (

) channels causing hyperpolarization.

Pathway B: Supramolecular Mechano-transduction

When YFF assembles into hydrogels, it mimics the Extracellular Matrix (ECM). Cells seeded on YFF matrices sense substrate stiffness, activating the Focal Adhesion Kinase (FAK) pathway.

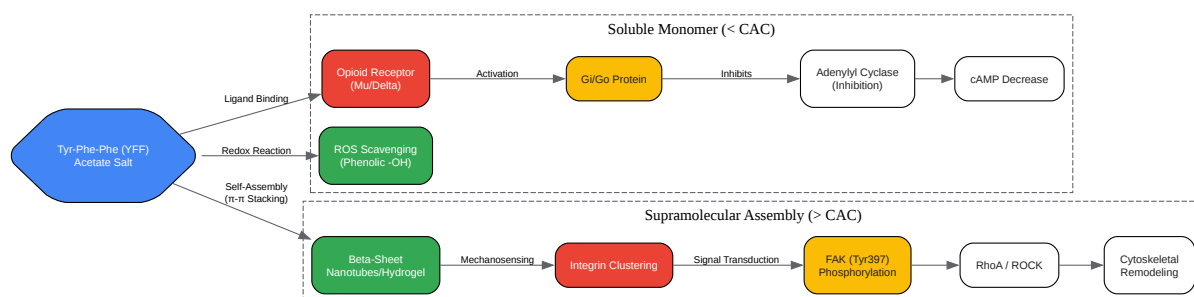
Mechanism:

- Integrin Clustering: Transmembrane integrins (

) bind to the YFF nanostructures.
- Autophosphorylation: FAK phosphorylates at Tyr397.
- Cytoskeletal Remodeling: Activation of RhoA and ROCK leads to actin polymerization and stress fiber formation.

Visualization of Signaling Networks

The following diagram illustrates the bifurcation of YFF signaling based on its physical state (Soluble vs. Assembled).



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Caption: Bifurcation of YFF signaling pathways. Soluble monomers modulate GPCRs and redox states, while self-assembled structures drive mechanotransduction via Integrin/FAK.

Part 3: Experimental Protocols

Protocol: Preparation of YFF Self-Assembled Hydrogels

Objective: Create a defined supramolecular matrix for cell signaling assays. Reagents:

- **Tyr-Phe-Phe Acetate Salt** (Purity >98%)
- Hexafluoroisopropanol (HFIP) (Solvent A)
- Milli-Q Water (Solvent B)

Workflow:

- Stock Solution: Dissolve YFF acetate in HFIP to a concentration of 100 mg/mL. Note: HFIP disrupts pre-existing aggregates, ensuring monomeric starting state.
- Dilution (Triggering Assembly): Dilute the stock solution into Milli-Q water to a final concentration of 1–5 mg/mL (approx. 2–10 mM).
- Aging: Allow the solution to sit undisturbed at 25°C for 2–4 hours. The solution will transition from transparent to opaque/gel-like as nanotubes form.
- Verification: Confirm assembly via Thioflavin T (ThT) fluorescence assay (Ex: 440nm, Em: 482nm). High fluorescence indicates β -sheet formation.

Protocol: In Vitro Opioid Receptor Competition Assay

Objective: Determine the affinity of soluble YFF for Mu-Opioid Receptors (MOR). Reagents:

- CHO-K1 cells expressing human MOR.
- Radioligand: [3H]-DAMGO.

Workflow:

- Membrane Prep: Harvest CHO-K1 cells and homogenize in 50 mM Tris-HCl (pH 7.4).
- Incubation: Incubate membranes (20 μ g protein) with 1 nM [3H]-DAMGO and varying concentrations of YFF (to M) for 60 min at 25°C.
- Filtration: Rapidly filter through GF/B glass fiber filters using a cell harvester.
- Analysis: Measure radioactivity via liquid scintillation counting. Calculate and using non-linear regression.

- Expected Result: YFF typically shows low micromolar affinity (), significantly lower than Endomorphin-2 (), serving as a low-potency partial agonist or antagonist.

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Sources

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